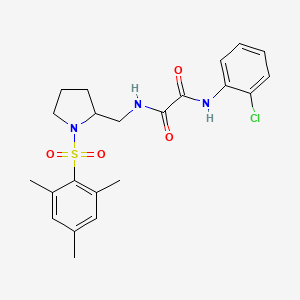

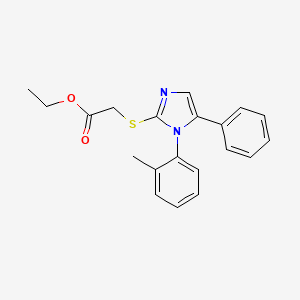

N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as CP-690,550, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate the immune system and have been used in the treatment of various autoimmune diseases.

Aplicaciones Científicas De Investigación

Drug Discovery: Pyrrolidine Scaffold Utilization

The pyrrolidine ring, a core component of the compound, is a versatile scaffold in drug discovery. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This makes it an excellent candidate for the development of new medications with potential selectivity for specific biological targets.

Anti-Fibrosis Therapeutics

Compounds with pyrimidine moieties, similar to the structure of our compound, have been synthesized and shown to exhibit significant anti-fibrotic activities . These activities are crucial in the treatment of fibrotic diseases, where the inhibition of collagen expression and hydroxyproline content is necessary. The compound’s structure could be modified to enhance these properties for potential use as an anti-fibrotic agent.

Anti-Tubercular Agents

The structural features of the compound suggest potential applications in the design and synthesis of anti-tubercular agents. Substituted benzamide derivatives, which share a resemblance to our compound, have shown significant activity against Mycobacterium tuberculosis . This indicates that with further modification, the compound could be developed into a potent anti-tubercular drug.

Enantioselective Binding Studies

Due to the stereogenicity of the pyrrolidine ring’s carbons, the compound can exist in different stereoisomers. These isomers can have varied biological profiles because of their different binding modes to enantioselective proteins . This property is valuable in research focused on understanding the enantioselective interactions of drugs and developing more effective enantiopure pharmaceuticals.

Sulfonamide Antibacterial Agents

The mesitylsulfonyl group within the compound is structurally related to sulfonamides, which are known for their antibacterial properties . This suggests that the compound could be explored as a scaffold for developing new sulfonamide antibacterial agents, potentially offering a new avenue for combating resistant bacterial strains.

COX-2 Inhibition for Anti-Inflammatory Drugs

Compounds with chlorophenyl groups, similar to our compound, have been identified as selective COX-2 inhibitors, which are important in the development of anti-inflammatory drugs . The compound could be investigated for its COX-2 inhibitory properties, which could lead to the creation of new anti-inflammatory medications with fewer side effects compared to non-selective COX inhibitors.

Propiedades

IUPAC Name |

N'-(2-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-6-7-17(26)13-24-21(27)22(28)25-19-9-5-4-8-18(19)23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMZLTYICHSPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)

![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)